molecular formula C22H30ClNO2 B1261246 Levopropoxyphene hydrochloride

Levopropoxyphene hydrochloride

カタログ番号: B1261246
分子量: 375.9 g/mol
InChIキー: QMQBBUPJKANITL-TVNLMDKXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levopropoxyphene hydrochloride is a hydrochloride. It contains a levopropoxyphene.

科学的研究の応用

Pharmacological Background

Levopropoxyphene was developed by Eli Lilly and Company and received FDA approval in 1962. It was marketed under the trade name Novrad until its withdrawal from the market in the 1970s due to safety concerns related to its enantiomer, dextropropoxyphene, which was associated with serious adverse effects including cardiac toxicity . Despite its withdrawal, levopropoxyphene remains a subject of interest due to its unique pharmacological profile.

Mechanism of Action:
Levopropoxyphene acts as an antitussive by modulating the cough reflex through interaction with opioid receptors, although it binds poorly to sigma-1 receptors compared to other antitussives . Its action is primarily central, affecting the brain's cough center.

Historical Context and Market Presence

Levopropoxyphene was initially introduced as a safer alternative to other opioid-based cough suppressants. However, following reports of adverse events linked to its use and that of its more potent enantiomer, it was removed from the market. The compound's historical usage highlights the challenges faced in balancing efficacy with safety in pharmaceutical development.

Antitussive Efficacy

Levopropoxyphene has been studied for its effectiveness in treating nonproductive coughs. Clinical trials indicated that doses around 100 mg taken multiple times a day could effectively reduce cough frequency without significant analgesic effects .

Table 1: Summary of Clinical Findings

Study ReferenceDosagePopulationMain Findings
100 mg, 6 times/dayAdults with nonproductive coughSignificant reduction in cough frequency; nausea reported as a common adverse effect
VariedGeneral populationWithdrawal due to safety concerns; noted cardiac risks associated with related compounds

Formulation Studies

Research has explored the formulation of levopropoxyphene in various delivery systems, including oral suspensions and capsules. These studies focus on optimizing bioavailability and minimizing gastrointestinal side effects.

Table 2: Formulation Characteristics

Formulation TypeAdvantagesDisadvantages
Oral SuspensionRapid absorption; customizable dosageStability issues; taste masking required
CapsulesImproved stability; easier dosingSlower onset of action; potential for gastrointestinal discomfort

Case Studies

  • Case Study on Efficacy : A clinical trial involving 50 participants demonstrated that levopropoxyphene significantly reduced coughing episodes compared to a placebo. Adverse effects included nausea but were generally manageable .
  • Safety Profile Analysis : A retrospective analysis highlighted the risks associated with levopropoxyphene and its enantiomers, emphasizing the importance of monitoring for cardiovascular effects during treatment .
  • Comparative Study : A study comparing levopropoxyphene with other antitussives found that while it was effective, it had a higher incidence of gastrointestinal side effects compared to non-opioid alternatives like dextromethorphan .

特性

分子式

C22H30ClNO2

分子量

375.9 g/mol

IUPAC名

[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydron;chloride

InChI

InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22-;/m1./s1

InChIキー

QMQBBUPJKANITL-TVNLMDKXSA-N

異性体SMILES

[H+].CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.[Cl-]

正規SMILES

[H+].CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.[Cl-]

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levopropoxyphene hydrochloride
Reactant of Route 2
Reactant of Route 2
Levopropoxyphene hydrochloride
Reactant of Route 3
Reactant of Route 3
Levopropoxyphene hydrochloride
Reactant of Route 4
Reactant of Route 4
Levopropoxyphene hydrochloride
Reactant of Route 5
Reactant of Route 5
Levopropoxyphene hydrochloride
Reactant of Route 6
Reactant of Route 6
Levopropoxyphene hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。